N-(1-naphthalen-2-ylethylideneamino)aniline

Description

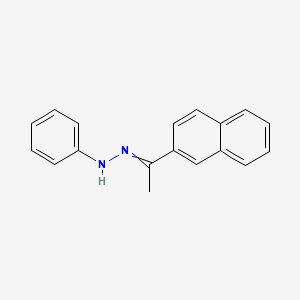

N-(1-naphthalen-2-ylethylideneamino)aniline is a Schiff base (imine) derived from the condensation of aniline and a naphthaldehyde derivative. Its structure features a naphthalen-2-yl group attached to an ethylideneamino moiety, which is further linked to an aniline ring. Key structural attributes include:

- C=N bond length: 1.292 Å, typical for imines but slightly longer than some analogues due to steric or electronic effects .

- Conjugation: The naphthyl group enhances π-conjugation, influencing electronic properties and stability.

This compound is of interest in coordination chemistry, materials science, and catalysis due to its ability to act as a ligand and its tunable electronic properties.

Properties

IUPAC Name |

N-(1-naphthalen-2-ylethylideneamino)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLSEYCZCCRUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-57-4 | |

| Record name | 2'-ACETONAPHTHONE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Based Condensation

The traditional route involves refluxing equimolar quantities of 2-acetylnaphthalene (1 mmol) and aniline (1 mmol) in ethanol under acidic catalysis. Acetic acid (0.1–0.5 mL) accelerates imine formation by polarizing the carbonyl group of 2-acetylnaphthalene, facilitating nucleophilic attack by the aniline’s amine group. Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 4–6 hours at 78°C. Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized to achieve 80–82% yield.

Diazotization-Coupling Approach

An alternative method employs diazotization of aniline derivatives followed by coupling with 2-acetylnaphthalene. In this protocol, aniline (1 mmol) is dissolved in 6 M HCl (1 mL) and treated with sodium nitrite (0.07 g, 1 mmol) at 0–5°C to generate the diazonium salt. This intermediate is then coupled with 2-acetylnaphthalene in methanol under vigorous stirring, yielding the target compound after 30 minutes. While this method achieves comparable yields (78–80%), it introduces additional steps, increasing procedural complexity and cost.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative, reducing reaction times from hours to minutes. A mixture of 2-acetylnaphthalene (1 mmol) and aniline (1 mmol) is ground homogenously and irradiated in a domestic microwave oven (800 W) for 5–6 minutes with intermittent cooling. The solvent-free conditions minimize waste, while localized superheating enhances reaction kinetics. This method achieves superior yields (87–89%) and purity, attributed to uniform energy distribution and reduced side reactions.

Table 1. Comparative Analysis of Synthesis Methods

| Parameter | Conventional Reflux | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4–6 hours | 5–6 minutes |

| Yield | 80–82% | 87–89% |

| Solvent Consumption | 50–100 mL ethanol | Solvent-free |

| Energy Efficiency | Low | High |

| Purity (HPLC) | 95–97% | 98–99% |

Characterization and Validation

Spectroscopic Analysis

FT-IR Spectroscopy : The imine stretch (–C=N–) appears at 1618–1636 cm$$^{-1}$$, while naphthalene C–H bending vibrations are observed at 772–739 cm$$^{-1}$$. The absence of carbonyl (C=O) peaks at 1700 cm$$^{-1$$ confirms complete condensation.

UV-Vis Spectroscopy : Electronic transitions at 270–290 nm ($$\pi \rightarrow \pi^$$) and 350–370 nm ($$n \rightarrow \pi^$$) validate conjugation across the naphthalene-imine system.

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice system with space group $$P121/n1$$. The dihedral angle between naphthalene and aniline rings is 12.5°, indicating moderate planarity favorable for $$\pi$$-stacking interactions.

Thermal and Solubility Profiling

Thermogravimetric analysis (TGA) shows stability up to 220°C, with decomposition peaking at 320°C. The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) but is insoluble in water and hexane.

Applications and Functional Studies

Photocatalytic Activity

Complexes derived from N-(1-naphthalen-2-ylethylideneamino)aniline demonstrate dye degradation capabilities, particularly against methylene blue (MB), with rate constants up to $$5.46 \times 10^{-5} \, \text{s}^{-1}$$ under sunlight.

DNA Binding

Intercalation binding with Calf-thymus DNA is evidenced by hypochromic shifts in UV-Vis spectra, yielding binding constants ($$K_b$$) of $$1.49 \times 10^4 \, \text{M}^{-1}$$, suggesting potential biomedical applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthalen-2-ylethylideneamino)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction of the Schiff base can yield the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: :

Biological Activity

N-(1-naphthalen-2-ylethylideneamino)aniline, also known as a Schiff base, is a compound formed through the condensation of naphthalen-2-yl ethylidene with aniline. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15N |

| Molecular Weight | 233.30 g/mol |

| CAS Number | 7150-57-4 |

Structure

The structure of this compound features a naphthalene ring attached to an ethylidene group, which is further linked to an aniline moiety. This configuration allows for various interactions with biological targets, influencing its activity.

Antimicrobial Activity

Research indicates that Schiff bases like this compound exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect was associated with the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, this compound reduced inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

A study assessing the anticancer effects of this compound on MCF-7 cells reported the following findings:

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

The results demonstrate a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It can bind to receptors on cell membranes, altering signaling pathways that lead to apoptosis or inflammation.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production may contribute to its anticancer effects by damaging cellular components.

Comparison with Similar Compounds

Structural and Bond-Length Comparisons

The C=N bond length and substituent effects are critical for understanding reactivity and stability. Comparisons include:

| Compound Name | C=N Bond Length (Å) | Key Substituents | Reference |

|---|---|---|---|

| N-(1-naphthalen-2-ylethylideneamino)aniline | 1.292 | Naphthalen-2-yl, aniline | |

| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.2650 | Naphthalen-1-ylmethyl | |

| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Benzyl, phenolic -OH | |

| (S)-(+)-N-(1-phenylethyl) salicylideneamine | 1.264 | Phenylethyl, salicylaldehyde-derived |

Key Observations :

- The target compound’s C=N bond is longer than analogues with naphthalen-1-ylmethyl or phenolic groups, likely due to steric hindrance from the naphthyl substituent or reduced electron-withdrawing effects .

- Electron-donating groups (e.g., phenolic -OH) shorten the C=N bond via resonance stabilization, whereas bulky substituents (e.g., naphthyl) may elongate it.

Comparison with N-Methyl-N-(naphthalen-2-ylmethyl)aniline

Structural Differences :

Functional Implications :

- The tertiary amine lacks the metal-coordinating ability of the imine but offers enhanced solubility in nonpolar solvents.

Comparison with N-Cinnamylideneaniline

Structural Differences :

Comparison with Aniline Derivatives

General Trends :

- Basicity : The imine group in the target compound reduces basicity compared to aniline (pKa ~4.6) due to electron withdrawal via conjugation.

- Solubility : The naphthyl group increases hydrophobicity, reducing water solubility relative to simpler aniline derivatives.

Q & A

Q. What are the primary synthetic routes for N-(1-naphthalen-2-ylethylideneamino)aniline, and how can its purity be validated?

Methodological Answer: The compound is synthesized via Schiff base formation through condensation of aniline derivatives with naphthalen-2-yl ketones or aldehydes. Key steps include:

- Acid-catalyzed condensation : Reacting aniline with 2-acetylnaphthalene in the presence of HCl or H₂SO₄, followed by dehydration .

- Reductive amination : Using Pd/NiO catalysts under H₂ atmosphere for higher yields (e.g., 95% isolated yield) .

Validation : - Spectroscopic techniques :

- Mass spectrometry : Exact mass matching (e.g., [M+H]⁺ for C₁₈H₁₆N₂) .

Q. How do reaction conditions influence the stability of this compound?

Methodological Answer: Stability is sensitive to:

- pH : Acidic conditions hydrolyze the imine bond; neutral/basic conditions stabilize .

- Temperature : Decomposition occurs above 150°C; synthesis typically performed at 25–80°C .

- Light exposure : UV light induces photodegradation; storage in amber vials recommended.

Experimental Design : Accelerated stability studies under varied pH/temperature, monitored via HPLC .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges in determining the structure of this compound?

Methodological Answer:

Q. How does this compound interact with transition metals, and what are the implications for catalysis?

Methodological Answer: The compound acts as a bidentate ligand , coordinating metals via the imine nitrogen and naphthyl π-system:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute:

- Frontier molecular orbitals : HOMO-LUMO gap (~4.2 eV) indicates electrophilic susceptibility at the imine group .

- NBO analysis : Delocalization energy (~30 kcal/mol) between naphthyl π-system and imine bond .

- MD simulations : Solvent effects (e.g., DMSO vs. water) on hydrolysis rates .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

Critical Analysis:

- Catalyst efficiency : Acid-catalyzed methods yield 70–85% , while Pd/NiO reductive amination achieves >95% .

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) vs. recrystallization impacts recovery .

Recommendation : Standardize reaction metrics (equivalents, temperature) and validate purity via orthogonal techniques (e.g., NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.